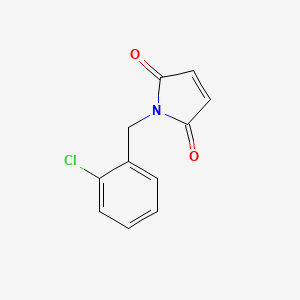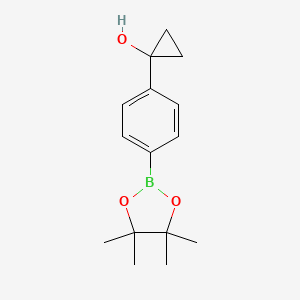![molecular formula C7H12FN B13011123 3a-Fluoro-octahydrocyclopenta[c]pyrrole](/img/structure/B13011123.png)
3a-Fluoro-octahydrocyclopenta[c]pyrrole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of 3a-Fluoro-octahydrocyclopenta[c]pyrrole involves several steps. One common method is the Paal-Knorr pyrrole synthesis, which involves the condensation of 2,5-dimethoxytetrahydrofuran with various amines in the presence of a catalytic amount of iron (III) chloride . This method allows for the synthesis of N-substituted pyrroles under mild reaction conditions with good yields. Industrial production methods may involve similar synthetic routes but optimized for large-scale production to achieve higher yields and purity.
Análisis De Reacciones Químicas
3a-Fluoro-octahydrocyclopenta[c]pyrrole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of corresponding ketones or carboxylic acids, while reduction may yield alcohols or amines.
Aplicaciones Científicas De Investigación
3a-Fluoro-octahydrocyclopenta[c]pyrrole has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s fluorinated nature makes it useful in studying enzyme interactions and metabolic pathways.
Industry: Used in the development of new materials with specific properties, such as increased stability or reactivity
Mecanismo De Acción
The mechanism of action of 3a-Fluoro-octahydrocyclopenta[c]pyrrole involves its interaction with molecular targets and pathways. The fluorine atom in the compound can enhance its binding affinity to specific enzymes or receptors, leading to altered biological activity. The exact pathways and targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
3a-Fluoro-octahydrocyclopenta[c]pyrrole can be compared with other similar compounds, such as:
2-Nitroso-octahydrocyclopenta[c]pyrrole: This compound has a nitroso group instead of a fluorine atom, leading to different reactivity and applications.
3a-(Fluoromethyl)octahydrocyclopenta[c]pyrrole:
The uniqueness of this compound lies in its specific fluorine substitution, which imparts distinct chemical and biological properties compared to its analogs.
Propiedades
Fórmula molecular |
C7H12FN |
|---|---|
Peso molecular |
129.18 g/mol |
Nombre IUPAC |
3a-fluoro-2,3,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole |
InChI |
InChI=1S/C7H12FN/c8-7-3-1-2-6(7)4-9-5-7/h6,9H,1-5H2 |
Clave InChI |
VNUBWMGGJPSFKP-UHFFFAOYSA-N |
SMILES canónico |
C1CC2CNCC2(C1)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


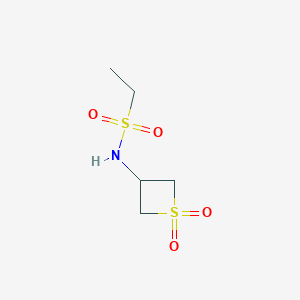
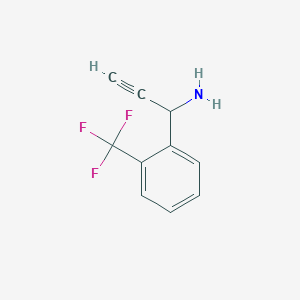
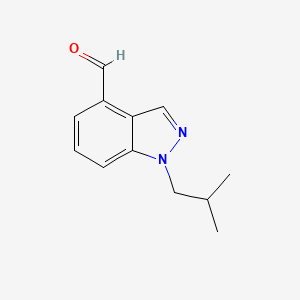

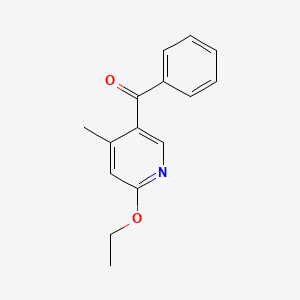
![(1S,3R,5R)-6,6-difluoro-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[3.1.0]hexane-3-carboxylic acid](/img/structure/B13011066.png)
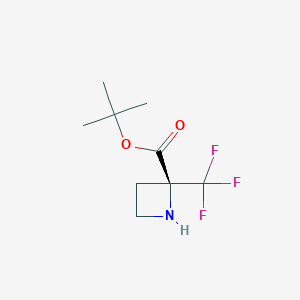
![2-Azabicyclo[2.2.1]heptane, hydrochloride, (1S)-](/img/structure/B13011071.png)
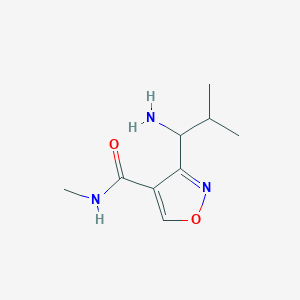
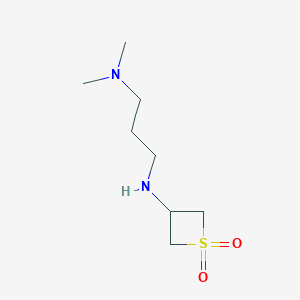
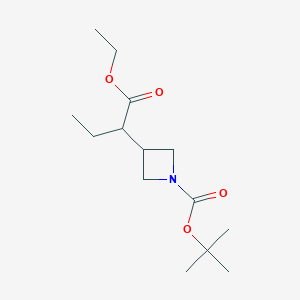
![5,6-Dimethylbenzo[d]isothiazole](/img/structure/B13011090.png)
